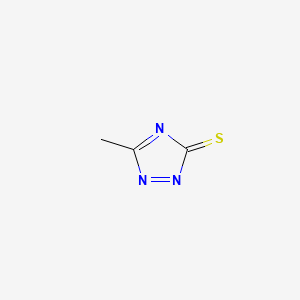
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-keto ester or β-diketone, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol derivatives.
Butoxylation: The sec-butoxy group can be introduced through etherification reactions using sec-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylsulfanyl group can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenylsulfanyl)-pyrimidine: Lacks the sec-butoxy group, which may affect its biological activity and solubility.
6-sec-Butoxy-2-phenylsulfanyl-pyrimidine: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.
6-sec-Butoxy-2-(4-chlorophenylsulfanyl)-pyrimidine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.
Uniqueness
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is unique due to the combination of the sec-butoxy group, fluorine atom, and phenylsulfanyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
284681-54-5 |
|---|---|
Fórmula molecular |
C14H16FN3OS |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
6-butan-2-yloxy-2-(4-fluorophenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16FN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |
Clave InChI |
UURKELCZHKBJLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


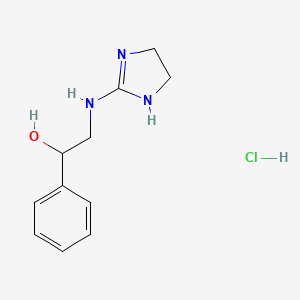
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
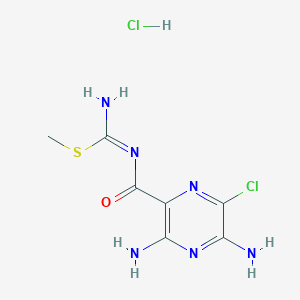
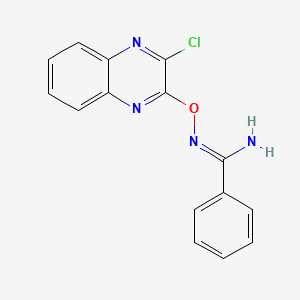
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)


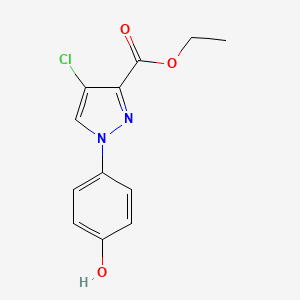
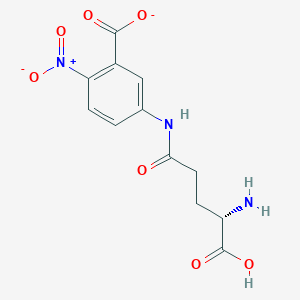
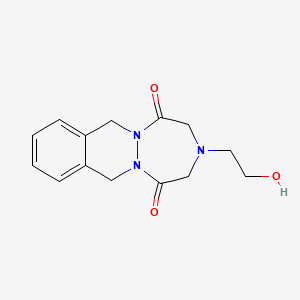
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
